molecular formula C20H23NO3 B589159 2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone CAS No. 1391054-62-8

2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone

Cat. No. B589159
M. Wt: 325.408
InChI Key: UFSLUAUKSJGLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone” is a chemical compound . It is also known by other synonyms such as “2-[4-Methoxy-3-(phenylMethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone” and "2-[3-(Benzyloxy)phenyl-4-Methoxy-]-1-(1-pyrrolidinyl)ethanone" .

Scientific Research Applications

Anti-inflammatory Activity

  • Singh et al. (2020) investigated the anti-inflammatory activities of phenyl dimer compounds, including compounds structurally similar to 2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone. They found these compounds exhibited anti-inflammatory activity in Wistar strain albino rats, highlighting their potential in anti-inflammatory applications (Singh et al., 2020).

Antiproliferative Activity

  • Liszkiewicz (2002) reported on the antiproliferative activity of 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone derivatives. These compounds showed cytotoxic activity against various human cancer cell lines, indicating their relevance in cancer research (Liszkiewicz, 2002).

Antimicrobial Activity

  • Dave et al. (2013) studied compounds related to 2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone for their antimicrobial activity. These compounds were effective against various bacterial species, suggesting potential applications in antimicrobial treatments (Dave et al., 2013).

Biochemical and Molecular Studies

  • Kawai et al. (2004) conducted a study on a non-phenolic β-O-4 lignin substructure model dimer, closely related to the compound , revealing insights into biochemical processes and potential applications in biomolecular studies (Kawai et al., 2004).

properties

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-23-19-13-17(14-20(22)21-11-5-6-12-21)9-10-18(19)24-15-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYHPNRTEGTFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)N2CCCC2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone

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